molecular formula C20H19Cl2NO4 B4745676 1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride

Cat. No.: B4745676
M. Wt: 408.3 g/mol
InChI Key: HEXCYGWOPJYKSO-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride is a complex organic compound that features a benzodioxole ring, a furan ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions, including halogenation, methylation, and amination, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but differs in the side chain structure.

    2-(1,3-benzodioxol-5-yl)ethanamine: Similar benzodioxole ring with an ethanamine side chain.

    1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one: Contains a benzodioxole ring with a pentanone side chain.

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride is unique due to its combination of benzodioxole and furan rings, along with the specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4.ClH/c1-23-18-6-3-14(9-16(18)21)17-7-4-15(26-17)11-22-10-13-2-5-19-20(8-13)25-12-24-19;/h2-9,22H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXCYGWOPJYKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC4=C(C=C3)OCO4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]methanamine;hydrochloride

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